Cas no 78905-08-5 (1-ethynyl-2-(methylsulfanyl)benzene)
78905-08-5 structure
Product Name:1-ethynyl-2-(methylsulfanyl)benzene
Numero CAS:78905-08-5
MF:C9H8S
MW:148.224821090698
CID:553649
PubChem ID:590249
Update Time:2025-06-12
1-ethynyl-2-(methylsulfanyl)benzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,1-ethynyl-2-(methylthio)-
- 1-ethynyl-2-methylsulfanylbenzene
- 1-Ethynyl-2-(methylthio)benzene
- 2-Methylthiophenylacetylene
- AKOS012332561
- 1-Ethynyl-2-(methylsulfanyl)benzene #
- SCHEMBL21160593
- 1-Ethynyl-2-(methylsulfanyl)benzene
- Benzene, 1-ethynyl-2-(methylthio)-
- 78905-08-5
- (2-ethynylphenyl)(methyl)sulfane
- Z1080385852
- LUZJXVQEGWDHEU-UHFFFAOYSA-N
- 2-ethynylthioanisole
- DTXSID90343519
- EN300-114860
- 1-ethynyl-2-(methylsulfanyl)benzene
-
- Inchi: 1S/C9H8S/c1-3-8-6-4-5-7-9(8)10-2/h1,4-7H,2H3
- Chiave InChI: LUZJXVQEGWDHEU-UHFFFAOYSA-N
- Sorrisi: S(C)C1C=CC=CC=1C#C
Proprietà calcolate
- Massa esatta: 148.03467143g/mol
- Massa monoisotopica: 148.03467143g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 10
- Conta legami ruotabili: 2
- Complessità: 142
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 25.3Ų
Proprietà sperimentali
- Densità: 1.1±0.1 g/cm3
- Punto di ebollizione: 220.3±23.0 °C at 760 mmHg
- Punto di infiammabilità: 81.4±19.3 °C
- Pressione di vapore: 0.2±0.4 mmHg at 25°C
1-ethynyl-2-(methylsulfanyl)benzene Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-ethynyl-2-(methylsulfanyl)benzene Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | B126240-10mg |
1-ethynyl-2-(methylsulfanyl)benzene |
78905-08-5 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B126240-50mg |
1-ethynyl-2-(methylsulfanyl)benzene |
78905-08-5 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B126240-100mg |
1-ethynyl-2-(methylsulfanyl)benzene |
78905-08-5 | 100mg |
$ 365.00 | 2022-06-07 | ||
| Enamine | EN300-114860-0.05g |
1-ethynyl-2-(methylsulfanyl)benzene |
78905-08-5 | 95% | 0.05g |
$120.0 | 2023-10-25 | |
| Enamine | EN300-114860-0.1g |
1-ethynyl-2-(methylsulfanyl)benzene |
78905-08-5 | 95% | 0.1g |
$178.0 | 2023-10-25 | |
| Enamine | EN300-114860-0.25g |
1-ethynyl-2-(methylsulfanyl)benzene |
78905-08-5 | 95% | 0.25g |
$254.0 | 2023-10-25 | |
| Enamine | EN300-114860-0.5g |
1-ethynyl-2-(methylsulfanyl)benzene |
78905-08-5 | 95% | 0.5g |
$400.0 | 2023-10-25 | |
| Enamine | EN300-114860-1.0g |
1-ethynyl-2-(methylsulfanyl)benzene |
78905-08-5 | 95% | 1.0g |
$513.0 | 2023-07-07 | |
| Enamine | EN300-114860-2.5g |
1-ethynyl-2-(methylsulfanyl)benzene |
78905-08-5 | 95% | 2.5g |
$1007.0 | 2023-10-25 | |
| Enamine | EN300-114860-5.0g |
1-ethynyl-2-(methylsulfanyl)benzene |
78905-08-5 | 95% | 5.0g |
$1491.0 | 2023-07-07 |
1-ethynyl-2-(methylsulfanyl)benzene Letteratura correlata
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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